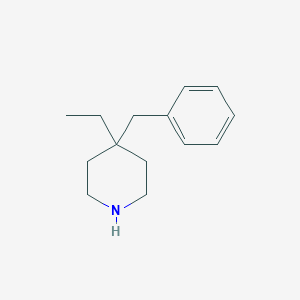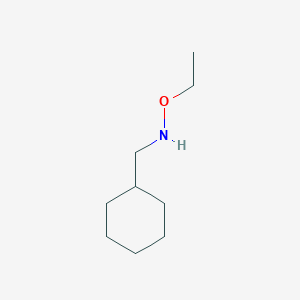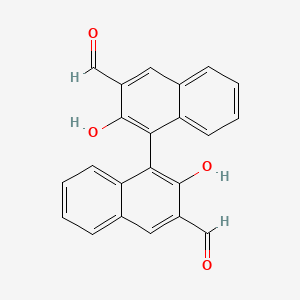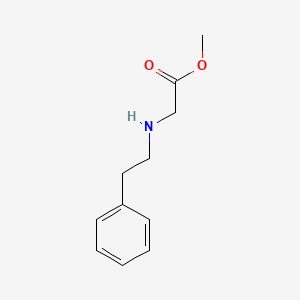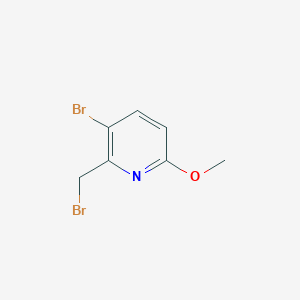
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne
描述
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne, also known as BDPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BDPH is a diacetylene derivative that contains two phosphorus atoms in its structure, making it a unique and interesting molecule.
科学研究应用
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne has been studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, this compound has been used as a building block for the synthesis of functionalized polymers and dendrimers. In nanotechnology, this compound has been used as a precursor for the synthesis of carbon nanotubes and graphene. In biomedicine, this compound has been studied for its potential as an anti-cancer agent and as a fluorescent probe for imaging biological systems.
作用机制
4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne is a reactive molecule that can undergo polymerization and crosslinking reactions in the presence of UV light or heat. The mechanism of action of this compound as an anti-cancer agent is not fully understood, but it is thought to involve the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antibacterial and antifungal activity, which may be related to its ability to disrupt cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further study as a potential therapeutic agent. This compound has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma cells. This compound has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne in lab experiments is its ease of synthesis and purification. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using this compound in lab experiments is its sensitivity to UV light and heat, which can cause it to polymerize or crosslink prematurely.
未来方向
There are several future directions for research on 4,4-Bis(diethoxyphosphoryl)hepta-1,6-diyne. One area of interest is the development of this compound-based materials for use in electronic and optical devices. Another area of interest is the study of this compound as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
属性
IUPAC Name |
4,4-bis(diethoxyphosphoryl)hepta-1,6-diyne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6P2/c1-7-13-15(14-8-2,22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h1-2H,9-14H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWKQVANFLAVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CC#C)(CC#C)P(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


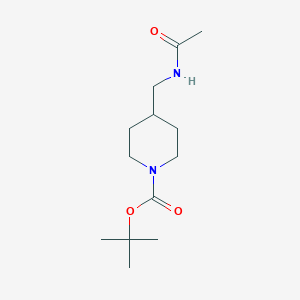
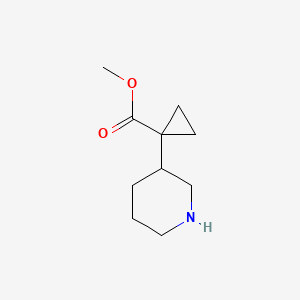

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B3243266.png)


